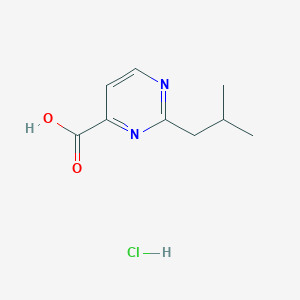
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide” is a chemical compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole compounds can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The exact synthesis process for this specific compound is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving triazole compounds can be influenced by different conditions and structure substrates . The exact chemical reactions for this specific compound are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Labeling
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chloro-2-methoxybenzamide and its derivatives are involved in the synthesis and labeling of various compounds. For instance, the synthesis of carbon-14 and tritium-labeled glyburide, a medication used to manage diabetes, involves the labeling in the 5-chloro-2-methoxybenzoyl portion of the molecule. This process is crucial for studying the drug's metabolism and distribution within the body (R. Hsi, 1973).
Molecular Interactions and Structural Analysis
Research on triazole derivatives that include an α-ketoester functionality indicates their potential for forming self-assembled dimers through O⋯π-hole tetrel bonding interactions. This phenomenon is analyzed using various techniques such as Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, providing insights into the nucleophilic/electrophilic nature of molecular groups and their influence on interaction energy (Muhammad Naeem Ahmed et al., 2020).
Antimicrobial Applications
Some studies have explored the antimicrobial potential of this compound derivatives. For example, 3-Methoxybenzamide (3-MBA) derivatives, incorporating the 1,2,3-triazole moiety, have been identified as a novel class of potent antibacterial agents targeting bacterial cell division protein FtsZ. The isosteric replacement of the terminal amide with a triazole group in these compounds has shown increased antibacterial activity, suggesting a new avenue for the development of antibacterial agents (Fangchao Bi et al., 2018).
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-19-11-3-2-9(13)8-10(11)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARBMNSCLIEYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)
![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)
![3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2672151.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2672153.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2672156.png)
![3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672158.png)
![N-[(2-chlorophenyl)methyl]-4-fluoroaniline](/img/structure/B2672161.png)
![8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2672164.png)



![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2672169.png)
